
L-Tryptophan-13C11,15N2
Overview
Description
L-Tryptophan-13C11,15N2 is an isotopically labeled analog of L-Tryptophan, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications. L-Tryptophan itself is a precursor to several important biomolecules, including serotonin, melatonin, and vitamin B3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan-13C11,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Tryptophan molecule. This can be achieved through microbial fermentation using isotopically labeled substrates or through chemical synthesis. The chemical synthesis route typically involves the use of isotopically labeled precursors in a series of reactions that form the indole ring and attach the amino acid side chain .
Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation. Genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae are used to produce L-Tryptophan from isotopically labeled glucose or other carbon sources. The fermentation process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: L-Tryptophan-13C11,15N2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as indole-3-acetaldehyde.
Reduction: Reduction reactions can convert it to compounds like tryptamine.
Substitution: Substitution reactions can occur at the indole ring, leading to derivatives like 5-hydroxytryptophan.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Indole-3-acetaldehyde
Reduction: Tryptamine
Substitution: 5-Hydroxytryptophan
Scientific Research Applications
Metabolic Studies
Role in Neurotransmitter Synthesis
L-Tryptophan is a precursor for several important neurotransmitters, including serotonin and melatonin. The isotopic labeling allows researchers to trace the metabolic pathways of tryptophan more accurately, providing insights into how variations in tryptophan metabolism can influence health outcomes such as mood regulation and sleep patterns .
Gut Microbiota Interaction
Studies have shown that gut microbiota can significantly affect the metabolism of L-Tryptophan. The use of L-Tryptophan-13C11,15N2 enables researchers to investigate these interactions and their implications for health and disease, particularly in understanding metabolic disorders.
Analytical Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy
The dual isotope labeling of this compound enhances its sensitivity in NMR spectroscopy, making it a valuable tool for studying the structure and dynamics of protein interactions. This application is crucial for understanding protein folding and function .
Mass Spectrometry (MS)
this compound is frequently used in mass spectrometry for precise quantification of tryptophan and its metabolites in biological samples. Its isotopic nature allows for differentiation between labeled and unlabeled compounds, facilitating more accurate metabolic profiling .
Study 1: Tryptophan Metabolites in Human Plasma
A study utilized liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to analyze over 20 tryptophan metabolites in human plasma. The incorporation of this compound allowed for a comprehensive understanding of metabolic differences between human and murine samples, highlighting its potential as a biomarker for various physiological conditions .
Study 2: Solvent Front Position Extraction (SFPE) Technique
Research demonstrated a novel SFPE technique for the determination of tryptophan levels in human plasma using this compound as an internal standard. This method showed high precision and accuracy, making it suitable for clinical applications .
Comparison with Related Compounds
Compound Name | Isotope Labeling | Unique Features |
---|---|---|
This compound | Carbon-13 and Nitrogen-15 | Enhanced NMR sensitivity; dual isotope labeling |
L-Tryptophan-1-13C | Carbon-13 at alpha carbon | Single isotope labeling; less sensitive for NMR |
L-Tryptophan-15N | Single Nitrogen-15 | Useful for specific metabolic studies |
Mechanism of Action
L-Tryptophan-13C11,15N2 exerts its effects by serving as a precursor to several important biomolecules. It is converted to serotonin through the action of the enzyme tryptophan hydroxylase, followed by decarboxylation. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, and appetite. Additionally, L-Tryptophan is a precursor to melatonin, which regulates sleep-wake cycles, and vitamin B3, which is essential for energy metabolism .
Comparison with Similar Compounds
L-Tryptophan-15N2: Labeled with nitrogen-15 isotopes.
L-Tryptophan-13C11: Labeled with carbon-13 isotopes.
L-Tryptophan-d8: Deuterated form of L-Tryptophan
Uniqueness: L-Tryptophan-13C11,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling enhances its utility in NMR spectroscopy and mass spectrometry, providing more detailed information about molecular structures and metabolic pathways compared to singly labeled compounds .
Biological Activity
L-Tryptophan-13C11,15N2 is a stable isotope-labeled derivative of the essential amino acid L-Tryptophan. This compound, where eleven carbon atoms are replaced with carbon-13 isotopes and two nitrogen atoms with nitrogen-15 isotopes, has garnered attention for its biological activity, particularly in metabolic studies and neurochemical research. This article delves into the biological activity of this compound, exploring its metabolic pathways, applications in research, and implications for health.
- Molecular Formula : C₁₃H₁₂N₂O₂
- Molecular Weight : Approximately 217.13 g/mol
- Isotope Labeling : Carbon-13 and Nitrogen-15
Metabolic Pathways
L-Tryptophan serves as a precursor for several critical biomolecules:
- Serotonin : The primary role of L-Tryptophan is in the synthesis of serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The conversion of L-Tryptophan to serotonin involves the enzyme tryptophan hydroxylase, which is influenced by the availability of L-Tryptophan in the bloodstream .
- Melatonin : Following serotonin synthesis, L-Tryptophan is further metabolized to melatonin in the pineal gland, which plays a crucial role in regulating circadian rhythms and sleep patterns .
- Kynurenine Pathway : L-Tryptophan can also be metabolized via the kynurenine pathway, leading to the production of several neuroactive compounds that have implications for neurodegenerative diseases and mood disorders .
Biological Activity and Research Applications
The isotopic labeling of this compound enhances its utility in various scientific applications:
- Metabolic Tracing : The stable isotopes allow researchers to trace metabolic pathways more accurately using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This capability is vital for understanding how variations in tryptophan metabolism can influence health outcomes .
- Clinical Studies : Research has shown that manipulating serum tryptophan levels can affect serotonin synthesis rates in the brain. Clinical trials have explored L-Tryptophan supplementation for treating psychiatric disorders such as depression and anxiety .
Case Studies
Several studies have utilized this compound to investigate its biological activity:
-
Serum Tryptophan Levels and Mood Disorders :
Serum Tryptophan (µg/mL) Mood Improvement Score 10.46 8 6.91 5 11.40 9 - Kynurenine Pathway Analysis :
Q & A
Q. How is L-Tryptophan-¹³C₁₁,¹⁵N₂ utilized in NMR-based studies of protein dynamics?
Basic Research Focus
L-Tryptophan-¹³C₁₁,¹⁵N₂ is critical for probing protein structure and dynamics via nuclear magnetic resonance (NMR). The dual isotopic labeling enhances signal resolution by providing distinct ¹³C and ¹⁵N nuclei for tracking backbone and side-chain motions. For example, in studies of amyloid-β peptides, the labeled indole ring allows precise monitoring of conformational changes during aggregation .
Methodological Insight : Use heteronuclear single-quantum coherence (HSQC) NMR to resolve overlapping signals. Optimize sample preparation with 0.5–2 mM protein concentration in deuterated buffers to minimize background noise.
Q. What are the primary applications of L-Tryptophan-¹³C₁₁,¹⁵N₂ in metabolic pathway analysis?
Basic Research Focus
This isotope is widely used in metabolic flux analysis to trace tryptophan incorporation into proteins, neurotransmitters (e.g., serotonin), and kynurenine pathway metabolites. For instance, in Down syndrome research, dual labeling revealed elevated kynurenine production linked to immune dysregulation .
Methodological Insight : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopomer analysis to quantify labeled metabolites. Use pulse-chase experiments with time-resolved sampling to map dynamic pathway activity.
Q. How can researchers address isotopic contamination in L-Tryptophan-¹³C₁₁,¹⁵N₂ during nitrogen fixation studies?
Advanced Research Focus
Commercial ¹⁵N₂ gas stocks often contain contaminants like ¹⁵N-ammonium or nitrate, which can inflate nitrogen fixation rates. For example, contaminant levels in Sigma-Aldrich batches caused overestimations by 100–1000× in algal cultures .
Methodological Insight :
- Pre-purification : Pass ¹⁵N₂ gas through acid traps (e.g., 0.1 M H₂SO₄) to remove NH₃/NH₄⁺.
- Validation : Perform blank experiments with unlabeled controls and measure background ¹⁵N levels via isotope ratio mass spectrometry (IRMS).
Q. What methodological considerations are critical when incorporating L-Tryptophan-¹³C₁₁,¹⁵N₂ into in vivo metabolic labeling experiments?
Advanced Research Focus
Key challenges include isotopic dilution, compartmentalization, and metabolic cross-talk. In obesity-related breast cancer models, dual labeling revealed mitochondrial dysfunction by tracking tryptophan-derived metabolites in tumor microenvironments .
Methodological Insight :
- Dose Optimization : Use tracer amounts (≤5% of total pool) to avoid perturbing endogenous metabolism.
- Compartmental Modeling : Apply software like INCA to distinguish cytosolic vs. mitochondrial fluxes.
Q. How does dual isotopic labeling (¹³C and ¹⁵N) enhance data resolution in tryptophan metabolism studies compared to single labels?
Advanced Research Focus
Dual labeling enables simultaneous tracking of carbon skeletons (e.g., indole ring oxidation) and nitrogen redistribution. In ALS models, ¹³C/¹⁵N co-labeling identified aberrant SOD1 nitration pathways .
Methodological Insight :
Label Type | Advantages | Limitations |
---|---|---|
¹³C-only | Tracks carbon flux | No nitrogen data |
¹⁵N-only | Monitors amino group transfer | Misses indole modifications |
¹³C+¹⁵N | Resolves both pathways | Higher cost and analytical complexity |
Q. What safety protocols are essential when handling L-Tryptophan-¹³C₁₁,¹⁵N₂ in laboratory settings?
Basic Research Focus
Key protocols include avoiding inhalation of fine powders and preventing light-induced degradation. The compound is combustible (WGK 3) and requires storage in airtight containers at room temperature .
Methodological Insight :
- Personal Protection : Use NIOSH-approved N95 masks, nitrile gloves, and safety goggles.
- Spill Management : Employ HEPA-filtered vacuums; avoid dry sweeping to prevent dust dispersion.
Q. What analytical techniques are recommended for validating the isotopic purity of L-Tryptophan-¹³C₁₁,¹⁵N₂?
Advanced Research Focus
Contaminants (e.g., unlabeled tryptophan or ¹⁵N-ammonium) can compromise data integrity. For example, ≥99% isotopic purity is required for accurate flux quantitation in neurotransmitter studies .
Methodological Insight :
- High-Resolution MS : Use Orbitrap or Q-TOF systems to detect <1% impurities.
- NMR Validation : Confirm ¹³C/¹⁵N incorporation via 2D heteronuclear correlation spectra (e.g., HMBC).
Q. How can researchers optimize experimental designs to account for metabolic cross-talk when using L-Tryptophan-¹³C₁₁,¹⁵N₂ as a tracer?
Advanced Research Focus
Cross-talk between tryptophan metabolism and pathways like NAD+ synthesis (via nicotinamide) can confound results. In AML studies, isotope tracing uncovered resistance mechanisms linked to nicotinamide metabolism .
Methodological Insight :
- Compartment-Specific Labeling : Use subcellular fractionation (e.g., mitochondrial isolation) post-labeling.
- Kinetic Profiling : Collect time-course data to distinguish primary vs. secondary metabolic products.
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-ODOYFPBQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13C](=[13CH][15NH]2)[13CH2][13C@@H]([13C](=O)O)[15NH2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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